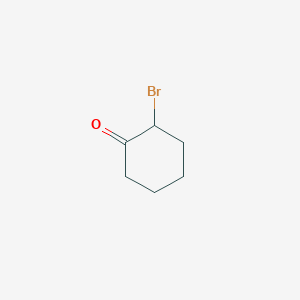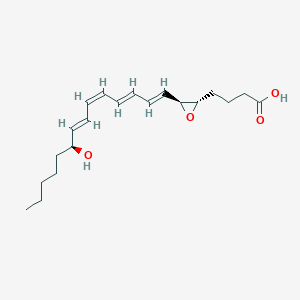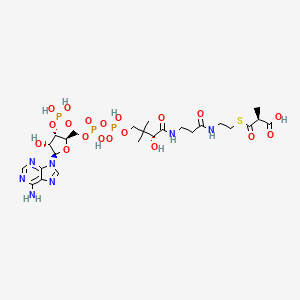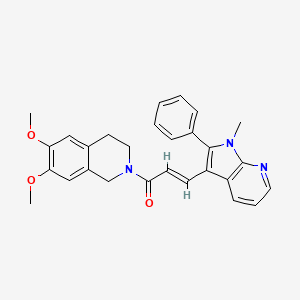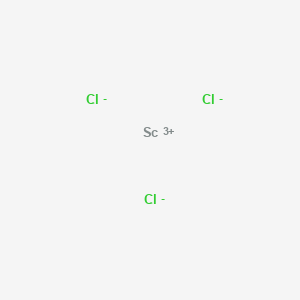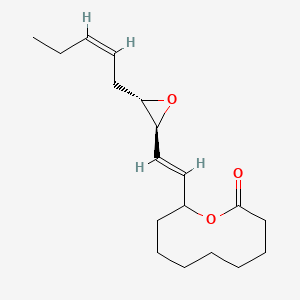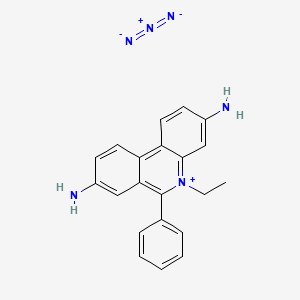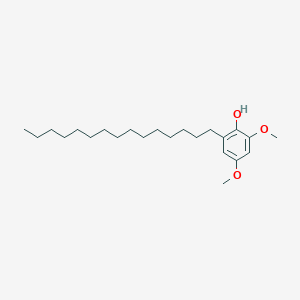
Hierridin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hierridin B is a natural product found in Leptolyngbya ectocarpi with data available.
Scientific Research Applications
Anticancer Potential
Hierridin B, isolated from the marine cyanobacterium Cyanobium sp., has shown potential as an anticancer compound. It selectively induces cytotoxicity in HT-29 colon adenocarcinoma cells by altering key proteins and genes related to mitochondrial activity and cell cycle. Specifically, it increases VDAC1 protein, which is responsible for the formation of mitochondrial channels. This change leads to decreased expression of cytoskeleton proteins STMN1 and TBCA, resulting in cell cycle alterations. The mRNA expression of CCNB1 and CCNE is reduced, while P21CIP is increased, indicative of cell cycle arrest. Morphological analysis confirms reduced mitochondrial activity in HT-29 cells exposed to this compound (Freitas et al., 2016).
Anti-Plasmodial Activity
This compound has also been reported to possess antiplasmodial activity. It was isolated alongside 2,4-dimethoxy-6-heptadecyl-phenol from the marine cyanobacterium Phormidium ectocarpi and exhibited activity against Plasmodium falciparum, the parasite responsible for malaria (Papendorf et al., 1998).
Enhancing Antitumor Activity
Research on northis compound, a derivative of this compound, demonstrated improved antiproliferative activity against various human tumor cell lines, including triple-negative breast cancer cells. This compound was shown to cause cell cycle arrest and apoptosis in cancer cells, suggesting that modifications of this compound can enhance its antitumor properties (Brandão et al., 2020).
Presence in Different Cyanobacterial Strains
This compound has been identified in both filamentous and unicellular marine cyanobacteria strains, demonstrating its widespread presence in different cyanobacterial lineages. This compound has shown selective cytotoxicity towards HT-29 colon adenocarcinoma cells, further supporting its potential as an anticancer agent (Leão et al., 2013).
Biosynthesis and Synthetic Route
Research into the biosynthesis of this compound has revealed that it originates from a type III PKS pathway. Studies have also developed synthetic routes to Hierridins, including regioselective halogenation steps, which are significant for understanding their biosynthesis and potential for pharmaceutical applications (Costa et al., 2019).
Properties
Molecular Formula |
C23H40O3 |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2,4-dimethoxy-6-pentadecylphenol |
InChI |
InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25-2)19-22(26-3)23(20)24/h18-19,24H,4-17H2,1-3H3 |
InChI Key |
VNEAIGHVYDWTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
Synonyms |
hierridin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,15R)-13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1249146.png)
![1-Hydroxy-8,11,11-trimethylbicyclo[5.3.1]undec-7-en-9-one](/img/structure/B1249147.png)

